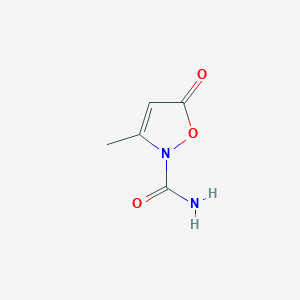![molecular formula C9H4F2N2O B12863421 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve high yields and short reaction times . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like copper ferrite nanocomposites . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole core, also display diverse biological activities and are used in various scientific applications.
Uniqueness: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Propriétés
Formule moléculaire |
C9H4F2N2O |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
7-(difluoromethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H |
Clé InChI |
OUEZAQOKNSLHJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




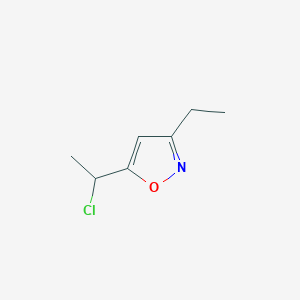
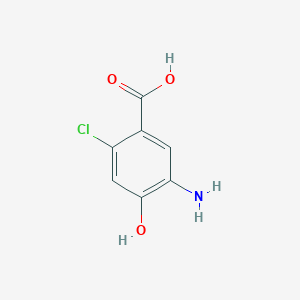
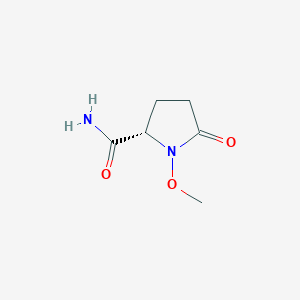
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
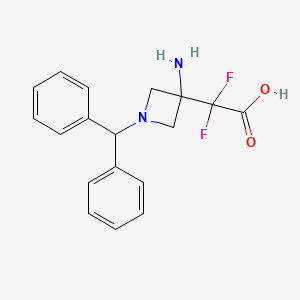


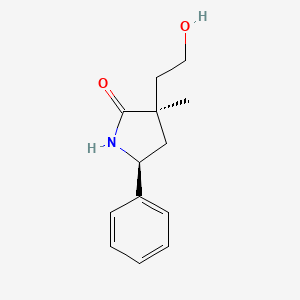

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
